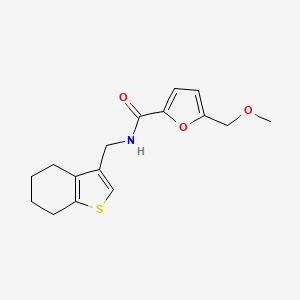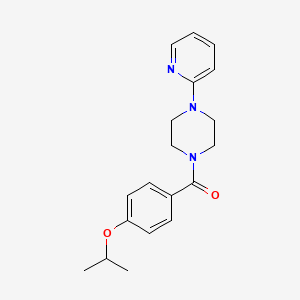![molecular formula C23H25FN2O5 B5370567 N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5370567.png)
N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMOC-L-leucine and is a derivative of the amino acid leucine.
作用機序
FMOC-L-leucine is a peptidomimetic that has a similar structure to peptides. Peptides are important signaling molecules in the body and play a crucial role in various physiological processes. FMOC-L-leucine can mimic the structure and function of peptides and bind to their receptors, thereby modulating their activity. This mechanism of action makes FMOC-L-leucine a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
FMOC-L-leucine has been shown to have various biochemical and physiological effects. In vitro studies have shown that FMOC-L-leucine can inhibit the activity of enzymes such as cathepsin B and elastase, which are involved in the progression of cancer and inflammatory diseases. FMOC-L-leucine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that FMOC-L-leucine can reduce the growth of tumors and improve the survival rate of mice with cancer.
実験室実験の利点と制限
FMOC-L-leucine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMOC-L-leucine can also be used as a building block for the synthesis of various peptidomimetics with potential therapeutic applications. However, FMOC-L-leucine has some limitations for lab experiments. It is a relatively expensive compound, and large-scale synthesis may not be economically feasible. FMOC-L-leucine may also have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
FMOC-L-leucine has several potential future directions for research. One potential direction is the synthesis of novel peptidomimetics using FMOC-L-leucine as a building block. These peptidomimetics can have potential therapeutic applications for various diseases. Another potential direction is the development of FMOC-L-leucine-based inhibitors for enzymes involved in the progression of cancer and inflammatory diseases. These inhibitors can be used as potential therapeutic agents for these diseases. Finally, the potential use of FMOC-L-leucine as a molecular probe for the study of peptide-receptor interactions can be explored. This can provide valuable insights into the mechanisms of action of peptides and peptidomimetics and aid in the development of novel therapeutics.
合成法
FMOC-L-leucine can be synthesized through a series of chemical reactions. The synthesis method involves the reaction of L-leucine with 4-methoxybenzoyl chloride and triethylamine to obtain 4-methoxybenzoyl-L-leucine. The resulting compound is then reacted with N-hydroxysuccinimide and 4-(dimethylamino)pyridine to obtain N-{3-(4-methoxybenzoyl)amino}-L-leucine N-hydroxysuccinimide ester. Finally, the ester is reacted with 4-fluorophenylacrylic acid to obtain FMOC-L-leucine.
科学的研究の応用
FMOC-L-leucine has been extensively studied for its potential applications in various fields. In the field of drug discovery, FMOC-L-leucine has been used as a building block for the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides and have potential therapeutic applications. FMOC-L-leucine has also been used in the synthesis of inhibitors for enzymes such as cathepsin B, which is involved in the progression of cancer.
特性
IUPAC Name |
2-[[(E)-3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O5/c1-14(2)12-20(23(29)30)26-22(28)19(13-15-4-8-17(24)9-5-15)25-21(27)16-6-10-18(31-3)11-7-16/h4-11,13-14,20H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLNAUMSORGACA-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-1-piperidinyl}carbonyl)-6-isopropyl-2(1H)-pyridinone](/img/structure/B5370486.png)
![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5370491.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370494.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5370500.png)
![(4aS*,8aR*)-1-isobutyl-6-[(5-methyl-1H-tetrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5370505.png)
![N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide](/img/structure/B5370541.png)
![methyl N-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinate](/img/structure/B5370553.png)
![5-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-3-methyl-1H-pyrazole](/img/structure/B5370557.png)
![1-(3-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5370561.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5370573.png)
![4-(3-methoxy-1-piperidinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5370579.png)
![(hydroxyimino)[5-(2-phenylethyl)-2-thienyl]acetic acid](/img/structure/B5370589.png)
